1-(4-fluorobenzoyl)-N-(4-methylphenyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorobenzoyl group, a methylphenyl group, and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzoyl chloride: This can be achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of N-(4-methylphenyl)piperidine-3-carboxamide: This intermediate can be synthesized by reacting 4-methylphenylamine with piperidine-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final coupling reaction: The final step involves the reaction of 4-fluorobenzoyl chloride with N-(4-methylphenyl)piperidine-3-carboxamide in the presence of a base such as triethylamine to yield 1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROBENZOYL)-3,5-DIMETHYL-4-((4-METHYLPHENYL)THIO)-1H-PYRAZOLE
- 4-(4-FLUOROBENZOYL)-3-HYDROXY-5-(4-METHYLPHENYL)-1-(1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 1-(4-FLUOROBENZOYL)-N3,N5-BIS[(4-METHYLPHENYL)METHYL]-1H-1,2,4-TRIAZOLE-3,5-DIAMINE
Uniqueness
1-(4-FLUOROBENZOYL)-N-(4-METHYLPHENYL)-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzoyl and piperidinecarboxamide moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21FN2O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-methylphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C20H21FN2O2/c1-14-4-10-18(11-5-14)22-19(24)16-3-2-12-23(13-16)20(25)15-6-8-17(21)9-7-15/h4-11,16H,2-3,12-13H2,1H3,(H,22,24) |
InChI Key |
NVWYWUSINDFOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.